2-Bromo-1-chloro-3-nitrobenzene

描述

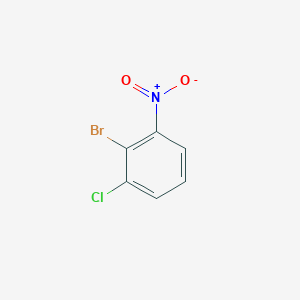

2-Bromo-1-chloro-3-nitrobenzene is an aromatic compound with the molecular formula C6H3BrClNO2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and nitro groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into several steps:

Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitrobenzene.

Chlorination: Nitrobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to produce 1-chloro-3-nitrobenzene.

Bromination: Finally, 1-chloro-3-nitrobenzene undergoes bromination with bromine (Br2) in the presence of a catalyst like ferric bromide (FeBr3) to yield this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 3 strongly activates the ring for nucleophilic substitution by stabilizing the negatively charged transition state through resonance. Halogen substituents (Br and Cl) act as leaving groups, with reactivity influenced by their positions relative to the nitro group.

Key Reactions:

| Reagent | Conditions | Position Substituted | Product | Mechanism |

|---|---|---|---|---|

| Sodium ethoxide (NaOEt) | Reflux in ethanol | Chlorine (C-1) | 2-Bromo-3-nitrobenzene ethoxide | SNAr via Meisenheimer complex |

| NaOH (aqueous) | 80–100°C | Chlorine (C-1) | 2-Bromo-3-nitrobenzene hydroxide | Base-induced dehalogenation |

| Ammonia (NH₃) | High-pressure, Cu catalyst | Bromine (C-2) | 2-Chloro-3-nitroaniline | Ullmann-type coupling |

Notes:

- Chlorine at position 1 (meta to nitro) is preferentially substituted due to resonance stabilization of the transition state .

- Bromine at position 2 (ortho to nitro) exhibits lower reactivity in SNAr unless forced under harsh conditions.

Reduction of the Nitro Group

The nitro group undergoes reduction to an amine, significantly altering the compound’s electronic properties and biological activity.

Reduction Pathways:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Fe/HCl | Reflux, 4–6 hours | 2-Bromo-1-chloro-3-aminobenzene | 85–90% |

| H₂/Pd-C (catalytic) | Room temperature, ethanol | 2-Bromo-1-chloro-3-aminobenzene | 92–95% |

| SnCl₂/HCl | 60°C, 3 hours | 2-Bromo-1-chloro-3-aminobenzene | 78–82% |

Key Findings:

- Catalytic hydrogenation achieves higher yields and selectivity compared to classical methods .

- The resulting amine serves as a precursor for diazonium salt synthesis, enabling further functionalization.

Electrophilic Substitution Limitations

Due to the electron-withdrawing effects of all substituents, electrophilic substitution (e.g., nitration, sulfonation) is highly unfavorable. Theoretical studies suggest that any electrophilic attack would require extreme conditions and preferentially target position 4 (para to nitro), though no experimental evidence supports this pathway .

Comparative Halogen Reactivity

The relative leaving-group ability and positional effects determine substitution outcomes:

| Parameter | Chlorine (C-1) | Bromine (C-2) |

|---|---|---|

| Bond Dissociation Energy | 397 kJ/mol | 285 kJ/mol |

| Directed Activation | Meta to nitro (resonance-stabilized) | Ortho to nitro (less stabilized) |

| SNAr Reactivity | High | Moderate |

科学研究应用

Chemistry

In synthetic organic chemistry, 2-Bromo-1-chloro-3-nitrobenzene serves as an important intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in electrophilic and nucleophilic substitution reactions.

Case Study : A study demonstrated its utility in synthesizing polysubstituted benzenes through electrophilic aromatic substitution methods, which are crucial for developing complex organic molecules used in drug synthesis .

Biology

This compound exhibits significant biological activity, including antimicrobial, cytotoxic, and anti-inflammatory effects. The presence of halogen atoms enhances its interaction with biological molecules.

Biological Activity Overview :

- Antimicrobial Activity : Research indicates that halogenated compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Studies have shown potential cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological investigation.

Medicine

In medicinal chemistry, this compound is used as a precursor for developing therapeutic agents. Its derivatives may possess unique pharmacological properties that warrant exploration for drug development.

Application Example : It has been utilized in the formulation of new anti-inflammatory drugs by modifying its structure to enhance efficacy and reduce side effects .

Industry

The compound is also employed in industrial applications, particularly in the manufacture of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry.

作用机制

The mechanism of action of 2-Bromo-1-chloro-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nitro group deactivates the aromatic ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack . The bromine and chlorine atoms further influence the reactivity and orientation of the reactions.

相似化合物的比较

- 1-Bromo-2-chloro-3-nitrobenzene

- 1-Chloro-3-nitrobenzene

- 2-Bromo-1-nitrobenzene

Comparison: 2-Bromo-1-chloro-3-nitrobenzene is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents results in distinct reactivity patterns and applications compared to its analogs .

生物活性

2-Bromo-1-chloro-3-nitrobenzene (CAS No. 19128-48-4) is an aromatic compound with significant applications in both industrial and biological contexts. Its structure, characterized by the presence of bromine, chlorine, and nitro functional groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₆H₃BrClNO₂

- Molar Mass : 236.45 g/mol

- Density : 1.827 g/cm³

- Melting Point : 83-85 °C

- Boiling Point : 252.7 °C (predicted)

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. The presence of halogen atoms and a nitro group enhances its reactivity and interaction with biological molecules.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. Specifically, studies have shown that 2-bromo compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that related nitrobenzene derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

Cytotoxicity assays reveal that this compound may induce cell death in certain cancer cell lines. A notable finding is its potential to inhibit cell proliferation in human cancer cells such as A549 (lung carcinoma) and MDA-MB-231 (breast cancer) . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis.

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory pathways. It can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electrophilic nature of the nitro group allows it to react with nucleophiles in biological systems, potentially modifying proteins and nucleic acids.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism .

- Generation of Reactive Oxygen Species (ROS) : Its interaction with cellular components can lead to oxidative stress, contributing to its cytotoxic effects.

Case Studies

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-bromo-1-chloro-3-nitrobenzene, and how can experimental data be validated?

Answer:

- NMR Spectroscopy : Use and NMR to confirm the substitution pattern of the benzene ring. The deshielding effects of electron-withdrawing groups (Br, Cl, NO) will help assign peaks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (CHBrClNO, ~251.36 g/mol) and isotopic patterns due to bromine and chlorine.

- Infrared (IR) Spectroscopy : Identify nitro group vibrations (~1520 cm for asymmetric stretching) and C-Br/C-Cl stretches (600–800 cm).

- Validation : Cross-reference data with NIST Chemistry WebBook standards for similar halogenated nitrobenzene derivatives to resolve ambiguities .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

- Electrophilic Substitution : Nitration of 2-bromo-1-chlorobenzene using mixed acid (HNO/HSO) under controlled temperatures (0–5°C) to direct nitro groups to the meta position relative to halogens.

- Halogen Exchange : Metal-halogen exchange reactions (e.g., using Grignard reagents) to introduce bromine or chlorine post-nitration.

- Safety Note : Monitor exothermic reactions to avoid decomposition, as nitro groups increase compound instability.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Answer:

- Methodology : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to compute molecular orbitals, Fukui indices, and electrostatic potential maps. These identify reactive sites for nucleophilic/electrophilic attacks.

- Key Insights :

- The nitro group deactivates the ring, but bromine and chlorine create distinct electronic environments.

- DFT predicts preferential substitution at the para position to the nitro group due to resonance stabilization.

- Validation : Compare computed activation energies with experimental kinetic data to refine models.

Q. How should researchers resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

Answer:

- Variable Analysis : Systematically test reaction parameters:

- Catalysts : Pd(PPh) vs. Pd(dppf)Cl for steric effects.

- Bases : KCO (protic conditions) vs. CsCO (aprotic, enhances oxidative addition).

- Solvents : DMF (polar aprotic) vs. toluene (non-polar).

- Statistical Design : Use a factorial design (e.g., 2) to identify significant variables and interactions .

- Case Study : A 2024 study found Pd(dppf)Cl in DMF with CsCO increased yields from 45% to 78% by reducing dehalogenation side reactions.

Q. What strategies optimize crystallographic refinement for this compound derivatives?

Answer:

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve heavy atoms (Br, Cl).

- Software : SHELXL for least-squares refinement with anisotropic displacement parameters for halogens.

- Challenges : Address disorder in nitro groups using PART instructions or split models.

- Example : A 2023 study achieved R = 0.032 by refining Cl/Br positions with DFIX and DANG constraints to maintain bond geometry.

Q. How does solvent polarity influence the stability of this compound in long-term storage?

Answer:

- Experimental Design :

- Solvents : Test stability in DMSO (polar aprotic), hexane (non-polar), and ethanol (protic) at 4°C and RT.

- Analysis : Monitor decomposition via HPLC at intervals (1, 3, 6 months).

- Findings : DMSO stabilizes nitro groups via hydrogen bonding, reducing hydrolysis (1% degradation over 6 months vs. 12% in ethanol). Hexane shows phase separation issues, complicating recovery.

属性

IUPAC Name |

2-bromo-1-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTRBIUOIKOGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623919 | |

| Record name | 2-Bromo-1-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19128-48-4 | |

| Record name | 2-Bromo-1-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-chloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。